![molecular formula C19H16N4O6S B3013320 3-甲氧基-N-[2-(4-硝基苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺 CAS No. 449792-86-3](/img/structure/B3013320.png)
3-甲氧基-N-[2-(4-硝基苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16N4O6S and its molecular weight is 428.42. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢型谷氨酸受体的调节
de Paulis 等人(2006 年)的一项研究强调了 N-苯基苯甲酰胺衍生物在大鼠和人代谢型谷氨酸受体 (mGluR5) 亚型的调节中的作用。这些化合物,包括 CDPPB 的类似物,增强了星形胶质细胞中谷氨酸诱导的钙释放的效力,并增加了对变构拮抗剂结合位点的亲和力。
抗糖尿病潜力
J. Lalpara 等人(2021 年)进行的研究涉及 N-苯基苯甲酰胺衍生物的合成及其体外抗糖尿病活性的评估。该研究利用了 α-淀粉酶抑制试验,表明在糖尿病管理中具有潜在应用。
癌症治疗
Yingnan Jiang 等人(2016 年)的一项研究探索了 N-苯基苯甲酰胺衍生物作为细胞间皮-上皮转化因子 (c-MET) 的有效抑制剂的合成,与人类恶性肿瘤有关。这些化合物对各种癌细胞系表现出高抗癌活性,表明它们在癌症治疗中的潜力。
腐蚀抑制
Ankush Mishra 等人(2018 年)的研究证明了 N-苯基苯甲酰胺衍生物在抑制低碳钢酸性腐蚀方面的有效性。这项研究表明在工业防腐中的潜在应用。
用于癌症成像的放射性同位素标记
在 Min Wang 等人(2013 年) 的一项研究中,合成了 N-苯基苯甲酰胺的衍生物,以潜在用作癌症检测中的 PET 显像剂,特别是针对 B-Raf(V600E) 突变。
抗菌活性
E. Korkusuz 等人(2013 年)合成了 N-苯基苯甲酰胺衍生物并评估了它们对各种细菌和酵母的抗菌活性,表明在开发新型抗菌剂中的潜在应用。
量子化学计算和对接研究
A. Viji 等人(2020 年)的一项研究涉及 N-苯基苯甲酰胺衍生物的分子对接和量子化学计算,提供了对其生物效应和潜在药物相互作用的见解。
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds
Mode of Action
Based on its structural similarity to other aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in oxidative stress, it could potentially influence pathways related to reactive oxygen species production and detoxification . The downstream effects would depend on the specific pathway and could range from changes in cellular redox status to modulation of cell signaling .
Pharmacokinetics
Its molecular weight (as indicated by the formula c9h10n2o4 ) suggests it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets oxidative stress-related enzymes, it could potentially modulate cellular redox status, which could have various effects on cell function and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interactions with its targets could be affected by changes in pH or temperature, which can alter the conformation of both the compound and its targets . Additionally, the presence of other molecules could compete with the compound for binding to its targets, potentially affecting its efficacy .
安全和危害
属性
IUPAC Name |
3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-15-4-2-3-12(9-15)19(24)20-18-16-10-30(27,28)11-17(16)21-22(18)13-5-7-14(8-6-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGCHFAVGGHEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)
![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3013244.png)
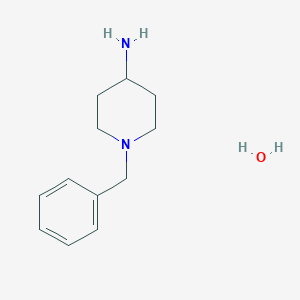

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
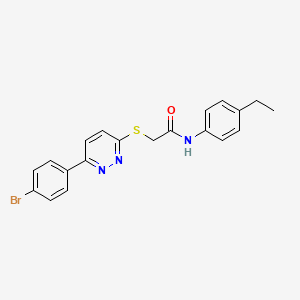
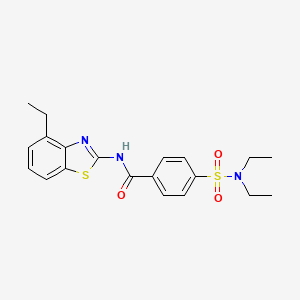
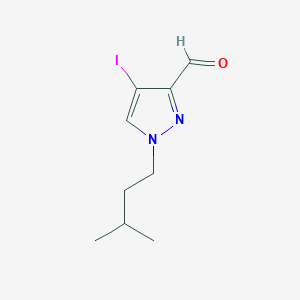
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)

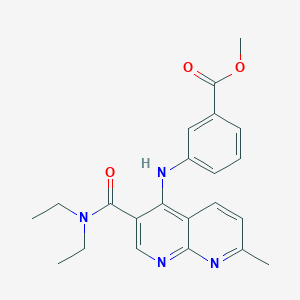
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
